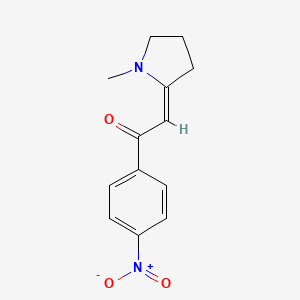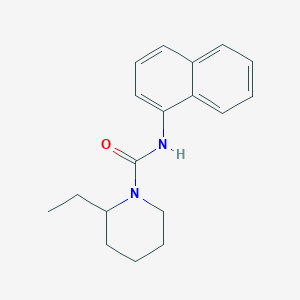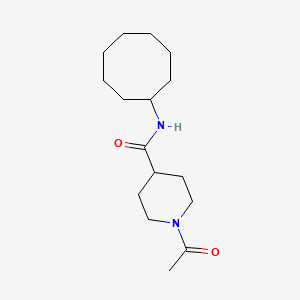
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. It is a potent stimulant that has been used recreationally and has been associated with adverse health effects.
作用機序
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone acts primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters. This results in an increase in the activity of the central nervous system, leading to effects such as euphoria, increased alertness, and increased energy levels. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone also has affinity for the serotonin transporter, although its effects on serotonin are less pronounced.
Biochemical and Physiological Effects
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has been found to have a range of biochemical and physiological effects on the body. These effects include increased heart rate and blood pressure, increased body temperature, decreased appetite, and increased motor activity. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has also been associated with adverse effects such as anxiety, paranoia, and psychosis.
実験室実験の利点と制限
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has been used in laboratory experiments to study its pharmacological effects on the central nervous system. Its potency and selectivity for dopamine and norepinephrine reuptake inhibition make it a useful tool for studying the role of these neurotransmitters in the brain. However, 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has limitations as a research tool due to its potential for abuse and adverse health effects.
将来の方向性
Future research on 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone could focus on developing safer and more effective treatments for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone could also be used as a tool for studying the role of dopamine and norepinephrine in addiction and other psychiatric disorders. Additionally, further research could explore the potential of 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone as a therapeutic agent for conditions such as pain and obesity.
合成法
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone is synthesized from piperonal and 2-bromopropiophenone through a reaction that involves condensation, reduction, and oxidation. The synthesis of 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone is complex and requires specialized equipment and knowledge in organic chemistry.
科学的研究の応用
2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has been used in scientific research to study its pharmacological effects on the central nervous system. It has been found to act as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters. 2-(1-methyl-2-pyrrolidinylidene)-1-(4-nitrophenyl)ethanone has also been shown to have affinity for the serotonin transporter, although its effects on serotonin are less pronounced.
特性
IUPAC Name |
(2Z)-2-(1-methylpyrrolidin-2-ylidene)-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-8-2-3-12(14)9-13(16)10-4-6-11(7-5-10)15(17)18/h4-7,9H,2-3,8H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWXNRHHVYSFJG-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCC/C1=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)
![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)

![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
![3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5380801.png)

![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)
![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
![2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5380834.png)